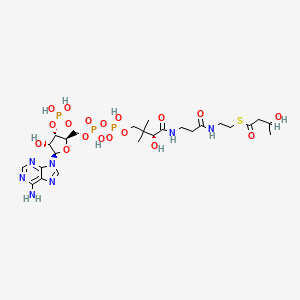
Acide 2-hydroxy-2-méthylbut-3-énoïque
Vue d'ensemble
Description
2-Hydroxy-2-methylbut-3-enoic acid, also known as HMB, is a naturally occurring compound found in small amounts in some foods like catfish, alfalfa, and grapefruit. HMB has been studied for its potential as a nutritional supplement to support muscle growth and recovery in athletes and individuals with muscle wasting conditions.
Applications De Recherche Scientifique
Sciences de la vie : études du métabolisme cellulaire
L’acide 2-hydroxy-2-méthylbut-3-énoïque joue un rôle dans le métabolisme cellulaire, en particulier dans l’étude des voies métaboliques des micro-organismes. Il est un métabolite d’espèces telles que Pseudomonas putida, connue pour sa capacité à dégrader les polluants environnementaux {svg_1}. Les chercheurs peuvent utiliser ce composé pour suivre les réactions métaboliques et comprendre les processus biochimiques impliqués dans la dégradation microbienne.
Science des matériaux : synthèse des polymères
En science des matériaux, ce composé est utilisé comme monomère dans la synthèse de polymères spéciaux. En raison de sa structure acide carboxylique insaturée, il peut subir diverses réactions de polymérisation pour former des polymères aux propriétés uniques, telles qu’une stabilité thermique accrue ou des caractéristiques optiques spécifiques, qui sont précieuses pour créer des matériaux avancés {svg_2}.
Synthèse chimique : élément constitutif de molécules complexes
L’this compound sert d’élément constitutif dans la synthèse de composés organiques plus complexes. Sa structure permet l’introduction de divers groupes fonctionnels, ce qui en fait un réactif polyvalent dans la synthèse de produits pharmaceutiques, d’agrochimiques et d’autres molécules organiques {svg_3}.
Chromatographie : étalon analytique
Ce composé peut être utilisé comme étalon dans les méthodes chromatographiques pour aider à identifier et à quantifier des composés similaires dans des mélanges. Son temps de rétention unique et ses propriétés spectrales en font une excellente référence pour calibrer les instruments et garantir la précision des analyses chromatographiques {svg_4}.
Recherche analytique : développement de méthodes
Les chimistes analytiques peuvent utiliser l’this compound pour développer de nouvelles méthodes analytiques. Ses propriétés chimiques distinctes peuvent être utilisées pour tester la sensibilité et la spécificité de diverses techniques analytiques, notamment la spectrométrie de masse et la spectroscopie {svg_5}.
Applications biotechnologiques : substrat enzymatique
En biotechnologie, cet acide peut agir comme un substrat pour les réactions catalysées par des enzymes. L’étude de l’interaction entre le composé et des enzymes spécifiques peut conduire à la découverte de nouvelles activités et voies enzymatiques, qui peuvent être exploitées pour des applications industrielles, telles que la production de biocarburants ou le traitement des déchets {svg_6}.
Analyse Biochimique
Biochemical Properties
2-Hydroxy-2-methylbut-3-enoic acid is involved in various biochemical reactions, primarily due to its α,β-unsaturated structure, which makes it reactive in enzymatic processes. This compound interacts with several enzymes, including dehydrogenases and hydratases, which facilitate its conversion into other metabolites. For instance, it can be converted into 3-methyl-2-oxobutanoic acid through the action of specific dehydrogenases . Additionally, 2-Hydroxy-2-methylbut-3-enoic acid can act as a substrate for hydratases, leading to the formation of different hydroxy acids .
Cellular Effects
2-Hydroxy-2-methylbut-3-enoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of certain transcription factors, thereby affecting gene expression . It also plays a role in cellular metabolism by participating in the synthesis and degradation of other metabolites. The presence of 2-Hydroxy-2-methylbut-3-enoic acid in cells can lead to changes in metabolic flux, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-Hydroxy-2-methylbut-3-enoic acid exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain dehydrogenases, preventing the conversion of substrates into products . Additionally, 2-Hydroxy-2-methylbut-3-enoic acid can interact with transcription factors, leading to changes in gene expression . These interactions are crucial for the compound’s role in regulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-2-methylbut-3-enoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity . Long-term studies have shown that the presence of 2-Hydroxy-2-methylbut-3-enoic acid can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-2-methylbut-3-enoic acid vary with different dosages in animal models. At low doses, this compound can enhance certain metabolic processes, leading to improved cellular function . At high doses, 2-Hydroxy-2-methylbut-3-enoic acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects are important for understanding the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-Hydroxy-2-methylbut-3-enoic acid is involved in several metabolic pathways, including the synthesis and degradation of other metabolites. It interacts with enzymes such as dehydrogenases and hydratases, which facilitate its conversion into different compounds . This compound also affects metabolic flux, leading to changes in the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the role of 2-Hydroxy-2-methylbut-3-enoic acid in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-2-methylbut-3-enoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in different cellular compartments . The transport and distribution of 2-Hydroxy-2-methylbut-3-enoic acid are essential for its biological activity and effects on cellular function.
Subcellular Localization
2-Hydroxy-2-methylbut-3-enoic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors direct 2-Hydroxy-2-methylbut-3-enoic acid to specific compartments, where it can exert its effects on cellular processes.
Propriétés
IUPAC Name |
2-hydroxy-2-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCPXKZTFJHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894784 | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31572-04-0 | |
| Record name | 2-Hydroxy-2-methyl-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031572040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)








